molecular formula C11H13NO4 B104648 Diethyl 2,6-pyridinedicarboxylate CAS No. 15658-60-3

Diethyl 2,6-pyridinedicarboxylate

Cat. No. B104648
CAS RN: 15658-60-3
M. Wt: 223.22 g/mol
InChI Key: KTOBUCHVPBPHMK-UHFFFAOYSA-N
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Patent
US07759369B2

Procedure details

11.4 g (0.3 mol) of sodium borohydride was added in one portion to a stirred solution of 111.5 g (0.5 mol) of diethyl 2,6-pyridinedicarboxylate in 1 litre of ethanol and stirred for 6 hours when a further 2.85 g (0.075 mol) of sodium borohydride were added and the mixture stirred overnight before being evaporated. The residue was dissolved in 800 ml dichloromethane and washed with water. The aqueous was extracted with 4×50 ml of dichloromethane. The combined organics were dried, evaporated and combined with the product from reaction 1 (13.1 g). The combined material was washed through a pad of silica on a large sinter with ethyl acetate (2 litres) which was evaporated and triturated with ether and filtered off to give 72.6 g of a white solid. The MLS (mother liquors) were evaporated and biotaged (chromatographed) [ethyl acetate/hexane (3:1)] to give a further 2.9 g of product.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
111.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N:3]1[C:8]([C:9](OCC)=[O:10])=[CH:7][CH:6]=[CH:5][C:4]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C>[OH:10][CH2:9][C:8]1[N:3]=[C:4]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:5]=[CH:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
111.5 g
Type
reactant
Smiles
N1=C(C=CC=C1C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.85 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
before being evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 800 ml dichloromethane
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with 4×50 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
combined with the product from reaction 1 (13.1 g)
WASH
Type
WASH
Details
The combined material was washed through a pad of silica on a large sinter with ethyl acetate (2 litres) which
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCC1=CC=CC(=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 72.6 g
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.